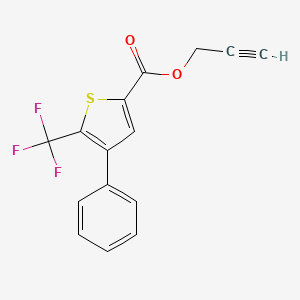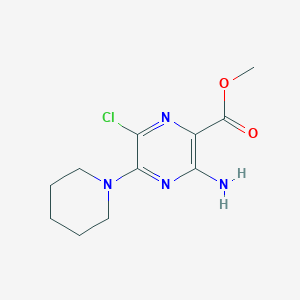![molecular formula C12H7Cl3FNO B3041042 2,2,2-trichloro-1-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]ethan-1-one CAS No. 259099-48-4](/img/structure/B3041042.png)
2,2,2-trichloro-1-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]ethan-1-one
描述
The compound “2,2,2-trichloro-1-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]ethan-1-one” is a chemical with the molecular formula C12H7Cl3FNO. It has a molecular weight of 306.55 . The compound is also known by its synonyms and has a MDL number of MFCD01764768 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1-aryl-2,2,2-trichloroethanols has been achieved using a palladium-catalyzed process . In this process, chloral hydrate and arylboroxines are used, providing a new approach to 1-aryl-2,2,2-trichloroethanols .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found in the searched resources, similar compounds have been studied. For instance, 2,2,2-Trifluoroacetophenone has been reported to undergo asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol .作用机制
The mechanism of action of TFEP is not fully understood. However, it has been proposed that TFEP exerts its therapeutic effects by inhibiting the activity of enzymes and proteins that are involved in various biological processes. TFEP has been found to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme. TFEP has also been found to inhibit the aggregation of alpha-synuclein by binding to the protein and preventing its misfolding.
Biochemical and Physiological Effects:
TFEP has been found to exhibit various biochemical and physiological effects. TFEP has been found to inhibit the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain. This, in turn, enhances cognitive function. TFEP has also been found to inhibit the aggregation of alpha-synuclein, which prevents the formation of Lewy bodies, a hallmark of Parkinson's disease.
实验室实验的优点和局限性
TFEP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. TFEP has been found to exhibit potent therapeutic effects, making it a promising candidate for drug development. However, TFEP also has some limitations. TFEP has a low solubility in water, which makes it difficult to administer in vivo. TFEP also has a short half-life, which limits its efficacy in vivo.
未来方向
There are several future directions for the study of TFEP. One direction is to investigate the potential of TFEP as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Another direction is to develop new methods for the synthesis of TFEP that can improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of TFEP and to identify potential side effects of the compound.
Conclusion:
In conclusion, TFEP is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TFEP has been found to exhibit anticancer, antifungal, and antibacterial activities. TFEP has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. TFEP has several advantages for lab experiments, including its ease of synthesis and potent therapeutic effects. However, TFEP also has some limitations, including its low solubility in water and short half-life. Further studies are needed to elucidate the mechanism of action of TFEP and to identify potential side effects of the compound.
科学研究应用
TFEP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial activities. TFEP has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. TFEP has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. TFEP has also been found to inhibit the aggregation of alpha-synuclein, a protein that is implicated in the pathogenesis of Parkinson's disease.
属性
IUPAC Name |
2,2,2-trichloro-1-[1-(4-fluorophenyl)pyrrol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3FNO/c13-12(14,15)11(18)10-2-1-7-17(10)9-5-3-8(16)4-6-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVJTFFINQJEKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)C(Cl)(Cl)Cl)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040959.png)
![Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-isopropoxypropanoate](/img/structure/B3040961.png)
![Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate](/img/structure/B3040963.png)
![Ethyl 2-[(diisobutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040965.png)
![Ethyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040966.png)
![Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040967.png)
![Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040968.png)
![3-[3-(1,3-Dioxolan-2-yl)-2-thienyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3040970.png)
![1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one O1-ethyloxime](/img/structure/B3040971.png)

![N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide](/img/structure/B3040973.png)

![Ethyl 2-[(tert-butylthio)methyl]-4,5,6,7-tetrafluorobenzo[b]furan-3-carboxylate](/img/structure/B3040977.png)
![2-{[(4,5,6,7-Tetrafluoro-1-benzofuran-2-yl)methyl]thio}pyridinium-1-olate](/img/structure/B3040982.png)